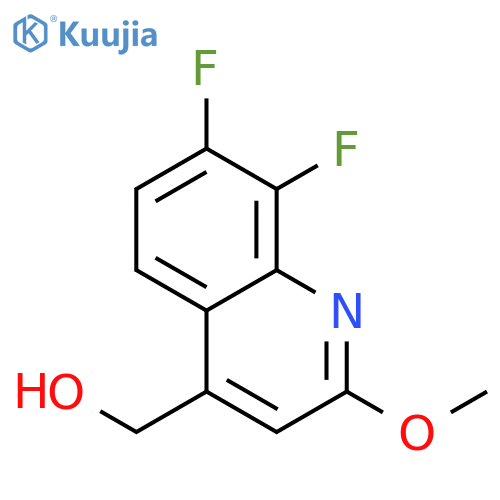Cas no 1125702-54-6 ((7,8-Difluoro-2-methoxyquinolin-4-yl)methanol)
7,8-ジフルオロ-2-メトキシキノリン-4-イルメタノールは、高度に修飾されたキノリン誘導体であり、有機合成や医薬品開発における重要な中間体として利用されています。この化合物は、7位と8位のフッ素置換基および2位のメトキシ基を有し、さらに4位にヒドロキシメチル基を備えています。これらの官能基により、分子の反応性や溶解性が調整可能であり、特にフッ素原子の導入により代謝安定性が向上する特徴があります。キノリン骨格のπ共役系と組み合わさることで、蛍光特性や生体分子との相互作用にも応用可能です。実験室規模から工業的生産まで、高純度での供給が可能です。

1125702-54-6 structure
商品名:(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
- 4-Quinolinemethanol, 7,8-difluoro-2-methoxy-
- 7,8-Difluoro-2-methoxy-4-quinolinemethanol
- AKOS015851969
- 1125702-54-6
- SB71009
- SCHEMBL3950969
- DTXSID50676350
- (7,8-Difluoro-2-methoxy-4-quinolyl)methanol
-
- インチ: InChI=1S/C11H9F2NO2/c1-16-9-4-6(5-15)7-2-3-8(12)10(13)11(7)14-9/h2-4,15H,5H2,1H3
- InChIKey: OQYGHEJPTKXFDC-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=C(C=CC(=C2F)F)C(=C1)CO
計算された属性
- せいみつぶんしりょう: 225.06013485g/mol
- どういたいしつりょう: 225.06013485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004301-1g |
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
$582.08 | 2023-09-04 | |
| Chemenu | CM145311-1g |
(7,8-difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
$632 | 2023-02-19 | |
| Chemenu | CM145311-1g |
(7,8-difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
$632 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757491-1g |
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
¥5380.00 | 2024-08-09 |
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol 関連文献
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
1125702-54-6 ((7,8-Difluoro-2-methoxyquinolin-4-yl)methanol) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
